

Physical and chemical properties of 2-Chloro-4-fluorobenzylamine

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Compound of Interest

Compound Name: 2-Chloro-4-fluorobenzylamine

Cat. No.: B097124

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A Comprehensive Technical Guide to 2-Chloro-4-fluorobenzylamine

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and analysis of **2-Chloro-4-fluorobenzylamine** (CAS No. 15205-11-5). It is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry. This versatile benzylamine derivative serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[\[1\]](#)

Core Chemical and Physical Properties

2-Chloro-4-fluorobenzylamine is a substituted benzylamine characterized by the presence of chlorine and fluorine atoms on the benzene ring.[\[1\]](#) These halogen substituents significantly influence the electronic properties, lipophilicity, and metabolic stability of molecules into which it is incorporated, making it a valuable intermediate in drug design.[\[1\]](#) The primary amine group provides a reactive handle for a wide range of chemical transformations.[\[1\]](#)

The key physical and chemical data for **2-Chloro-4-fluorobenzylamine** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ CIFN	[2][3][4][5]
Molecular Weight	159.59 g/mol	[4][5][6]
CAS Number	15205-11-5	[3][4][5]
Appearance	Clear, colorless liquid	[3]
Purity	≥96.0% to ≥97%	[3][4]
Density	1.271 g/cm ³	
Boiling Point	94 °C	
Flash Point	>110°C	
Refractive Index	1.5320-1.5370 @ 20°C	[3]
SMILES	NCC1=CC=C(F)C=C1Cl	[3][4]
InChI Key	CBKWAXKMZUULLO- UHFFFAOYSA-N	[3]

Chemical Reactivity and Applications

The reactivity of **2-Chloro-4-fluorobenzylamine** is primarily dictated by its primary amine group (-NH₂). This functional group allows for a variety of chemical reactions, including:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
- Condensation Reactions: For example, with ketones or aldehydes to form imines (Schiff bases).
- Cyclization Reactions: Participation in the formation of heterocyclic compounds, which are prevalent in many classes of drugs.[1]

Its role as a versatile intermediate is highlighted by its use as a precursor in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] The strategic

placement of the chloro and fluoro groups can enhance the binding affinity and pharmacokinetic profiles of the final active pharmaceutical ingredient (API).[\[1\]](#)

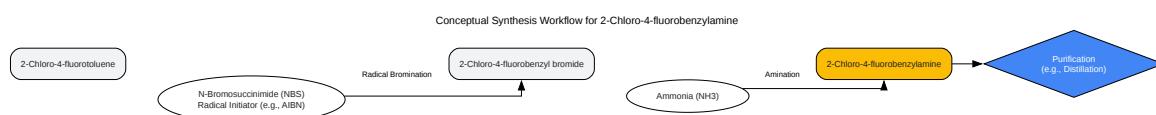
Illustrative Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **2-Chloro-4-fluorobenzylamine** are not readily available in the public domain. The following sections provide generalized, illustrative methodologies based on standard organic chemistry principles and protocols for structurally related compounds. These should be adapted and optimized by qualified personnel.

Synthesis Pathway

A plausible synthetic route to **2-Chloro-4-fluorobenzylamine** can be inferred from the synthesis of related fluorinated aromatic compounds, which often start from a corresponding toluene derivative. A common approach involves the radical bromination of the methyl group followed by amination.

Below is a conceptual workflow for the synthesis of **2-Chloro-4-fluorobenzylamine** from 2-Chloro-4-fluorotoluene.



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Caption: Conceptual synthesis workflow for **2-Chloro-4-fluorobenzylamine**.

Methodology:

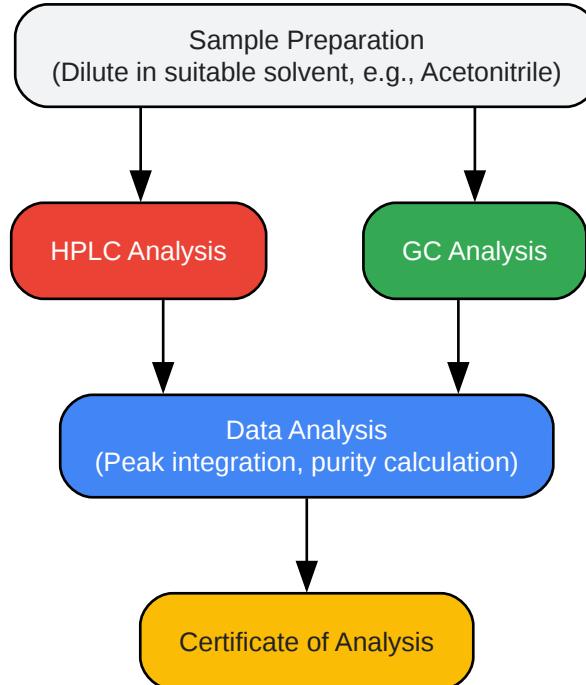
- Radical Bromination: 2-Chloro-4-fluorotoluene is reacted with a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., azobisisobutyronitrile - AIBN) in a suitable solvent (e.g., carbon tetrachloride). The reaction mixture is typically heated under reflux to initiate the reaction.
- Work-up: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure to yield crude 2-Chloro-4-fluorobenzyl bromide.
- Amination: The crude benzyl bromide is then reacted with an excess of ammonia (often as a solution in an alcohol or as liquid ammonia under pressure) to displace the bromide and form the primary amine.
- Purification: The final product, **2-Chloro-4-fluorobenzylamine**, is isolated and purified from the reaction mixture. This typically involves an aqueous work-up to remove salts, followed by extraction with an organic solvent. The solvent is then removed, and the product is purified by vacuum distillation.

Analytical Methods for Purity Assessment

The purity of **2-Chloro-4-fluorobenzylamine** is critical for its use in further synthetic steps. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing purity and identifying impurities.

Below is a general workflow for the purity analysis of **2-Chloro-4-fluorobenzylamine**.

General Analytical Workflow for Purity Assessment

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Caption: General analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC) - General Protocol:

- Instrumentation: HPLC system with a UV detector.
- Column: A reverse-phase column, such as a C18, is typically suitable.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

- Sample Preparation: A dilute solution of **2-Chloro-4-fluorobenzylamine** is prepared in the mobile phase or a compatible solvent.
- Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is determined by the area percentage of the main peak.

Gas Chromatography (GC) - General Protocol:

- Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
- Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase).
- Carrier Gas: Typically helium or hydrogen.
- Temperature Program: An oven temperature program that allows for the separation of the main component from any volatile impurities.
- Injector and Detector Temperature: Set to ensure proper volatilization of the sample and to prevent condensation.
- Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Analysis: The prepared sample is injected, and the peak areas in the resulting chromatogram are used to calculate the purity.

Safety and Handling

2-Chloro-4-fluorobenzylamine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

- Hazards: Causes severe skin burns and eye damage.
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
- First Aid:

- If Swallowed: Rinse mouth. Do NOT induce vomiting.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
- In all cases of exposure, seek immediate medical attention.
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Some suppliers recommend storage under an inert atmosphere like argon.[\[5\]](#)

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Biological Activity and Signaling Pathways

There is no significant information available in the scientific literature to suggest that **2-Chloro-4-fluorobenzylamine** itself has specific biological activities or is directly involved in signaling pathways. Its primary role is that of a synthetic intermediate. The biological activity of interest arises from the larger, more complex molecules that are synthesized using this building block. Therefore, a signaling pathway diagram for this compound is not applicable.

Conclusion

2-Chloro-4-fluorobenzylamine is a valuable and versatile chemical intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern offers medicinal chemists a tool to modulate the properties of new drug candidates. While detailed public information on its synthesis and analysis is sparse, its chemical nature allows for the application of standard organic chemistry techniques for its preparation and quality control. Proper safety and handling procedures are essential when working with this corrosive compound.

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